4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a compound belonging to the class of heterocyclic compounds This molecule features a pyrazole ring—a five-membered ring consisting of three carbon atoms and two nitrogen atoms—linked to an azetidine ring
Preparation Methods
Synthetic routes and reaction conditions:
Initial Reagents: : Starting materials such as 4-bromo-1H-pyrazole and 2-(ethylsulfanyl)benzoyl chloride.
Steps Involved
Formation of the Intermediate: : The initial step could involve the reaction of 4-bromo-1H-pyrazole with a suitable base, followed by the addition of 2-(ethylsulfanyl)benzoyl chloride to form an intermediate.
Cyclization: : The intermediate is then subjected to cyclization conditions to form the azetidine ring. This could involve heating in the presence of a base and a solvent like acetonitrile.
Purification: : The final product is purified using methods such as column chromatography.
Industrial production methods: The industrial preparation might involve optimizing the above-mentioned methods for large-scale production, focusing on yield improvement and cost-effectiveness. This could include continuous flow synthesis and employing more efficient catalysts.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: : Reduction reactions might involve the breaking of the azetidine ring or reduction of the bromo group to a hydrogen.
Substitution: : The bromo group can be substituted by various nucleophiles, leading to a wide variety of derivatives.
Common reagents and conditions used
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Commonly used reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major products formed
Oxidation Products: : Various oxo derivatives of the pyrazole and azetidine rings.
Reduction Products: : Dehalogenated compounds or ring-opened products.
Substitution Products: : A wide array of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: : This compound is valuable for studying reaction mechanisms involving heterocyclic chemistry. Its unique structure allows for exploration of new synthetic pathways and development of novel compounds with diverse biological activities.
Biology: : Research into this compound's interactions with biological systems can reveal its potential as a biochemical tool or drug candidate. It could modulate enzyme activity or interact with specific receptors in biological pathways.
Medicine: : The medicinal potential of 4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole lies in its ability to act on molecular targets associated with diseases. It may serve as a lead compound for drug development against specific conditions, such as cancer or infectious diseases.
Industry: : In industrial applications, the compound can be used as an intermediate for synthesizing other valuable chemical entities, including pharmaceuticals and agrochemicals. Its diverse reactivity makes it a versatile building block in chemical manufacturing.
Mechanism of Action
Molecular targets and pathways
The exact mechanism of action can vary depending on the specific biological or chemical context. Typically, such compounds may interact with enzyme active sites or receptor binding sites, modulating their activity.
The compound may inhibit or activate specific pathways, leading to alterations in cellular processes. Detailed studies would be required to elucidate the precise molecular targets and downstream effects.
Comparison with Similar Compounds
Comparison with other similar compounds
4-chloro-1-({1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole: : Similar structure but with a chlorine atom instead of a bromine. This substitution might affect reactivity and biological activity.
4-fluoro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole: : Fluorine substitution may lead to different pharmacokinetics and dynamics due to its distinct electronic properties.
1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole: : Lacks the halogen substitution, which could result in a different reactivity profile and interaction with biological targets.
List of similar compounds
4-chloro-1-({1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
4-fluoro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c1-2-22-15-6-4-3-5-14(15)16(21)19-8-12(9-19)10-20-11-13(17)7-18-20/h3-7,11-12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTLZXFIXWYHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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